N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-17-7-6-12-11(14)8-18-10-4-2-9(3-5-10)13(15)16/h2-5H,6-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRWFXAELWKALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide typically involves a multi-step process. One common method starts with the reaction of 4-nitrophenol with 2-chloroethyl methyl ether to form 2-(4-nitrophenoxy)ethyl methyl ether. This intermediate is then reacted with chloroacetyl chloride to produce 2-(4-nitrophenoxy)acetyl chloride. Finally, the acetyl chloride derivative is reacted with methoxyethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a strong base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-(2-methoxyethyl)-2-(4-aminophenoxy)acetamide.
Reduction: Formation of N-(2-methoxyethyl)-2-(4-aminophenoxy)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The methoxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within the body.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide with key analogs based on substituents and molecular features:
Key Observations:
- Electron-Withdrawing Groups: Compounds with nitrophenoxy (e.g., CAS 247592-74-1) or bromophenyl (e.g., ) groups exhibit enhanced reactivity in electrophilic substitutions or receptor binding.
- Bioactivity: Thiadiazole derivatives (e.g., ) show cytotoxic activity against cancer cell lines (e.g., Caco-2, IC50: 1.8 µM), while pyridazinone analogs act as FPR2 agonists .
Anticancer Activity:
- Thiadiazole-acetamide derivatives (e.g., compound 7d in ) exhibit cytotoxicity against Caco-2 cells (IC50: 1.8 µM), outperforming 5-fluorouracil in some cases.
- Quinazoline-sulfonyl acetamides (e.g., compounds 38–40 in ) show broad-spectrum anti-cancer activity against HCT-116, MCF-7, and PC-3 cell lines.
Neurological and Anti-Inflammatory Targets:
- Pyridazinone-acetamides (e.g., ) activate FPR2 receptors, inducing calcium mobilization in neutrophils, which is relevant for inflammatory responses.
Plant Growth Regulation:
Biological Activity
N-(2-methoxyethyl)-2-(4-nitrophenoxy)acetamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a methoxyethyl group and a nitrophenoxy moiety, which contribute to its solubility and biological interactions. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form an amino group, which may enhance its interaction with enzymes or receptors. Additionally, the methoxyethyl group is believed to improve the compound's solubility and bioavailability, facilitating its transport within the body .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. For instance, it has shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-Inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit key inflammatory mediators, potentially through the modulation of signaling pathways involved in inflammation. For example, it has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures.
Case Study: Anti-Inflammatory Activity
In a controlled study involving human monocytic cells (THP-1), treatment with this compound led to a significant decrease in TNF-α production upon stimulation with lipopolysaccharides (LPS). The results indicated a dose-dependent response, with higher concentrations yielding greater inhibition .
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound in drug development. Its role as a precursor for more complex organic molecules is particularly noteworthy in medicinal chemistry.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 4-nitrophenol with an appropriate acylating agent under controlled conditions. Variations in synthesis can lead to derivatives with enhanced biological activity.
Table 2: Derivatives of this compound
| Derivative Name | Biological Activity |
|---|---|
| N-(2-methoxyethyl)-2-(4-aminophenoxy)acetamide | Enhanced antimicrobial activity |
| N-(2-methoxyethyl)-2-(3-nitrophenoxy)acetamide | Increased anti-inflammatory effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
